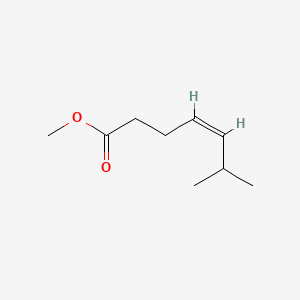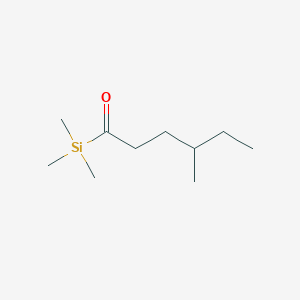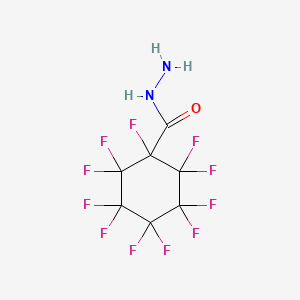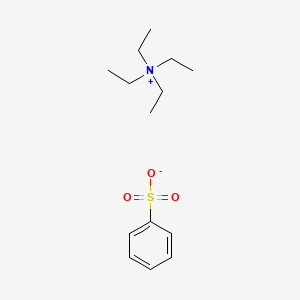
N'-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide is a complex organic compound with a unique structure that includes a cyclopropane ring substituted with two phenyl groups and a carbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2,2-diphenylcyclopropane-1-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with hydrazine to form the carbohydrazide. Finally, the carbohydrazide is acylated with 2-methylpropanoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for acylation, hydrazine for carbohydrazide formation, and various oxidizing and reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as in drug development for various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide involves its interaction with molecular targets in biological systems. The carbohydrazide moiety can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The cyclopropane ring and phenyl groups may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclopropane derivatives and carbohydrazides, such as:
- 2,2-diphenylcyclopropane-1-carbohydrazide
- N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carboxamide
Uniqueness
N’-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
371954-24-4 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N'-(2-methylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)18(23)21-22-19(24)17-13-20(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
DMWUHWSSZSUNAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Löslichkeit |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14149364.png)



![N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)


silane](/img/structure/B14149417.png)



![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)

